molecular formula C17H19Cl2N5O4S B1677049 Nvp-lcq195 CAS No. 902156-99-4

Nvp-lcq195

Cat. No.: B1677049
CAS No.: 902156-99-4
M. Wt: 460.3 g/mol
InChI Key: CCUXEBOOTMDSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVP-LCQ195 is a small molecule heterocyclic compound that functions as a potent inhibitor of cyclin-dependent kinases (CDKs). It targets multiple CDKs, including CDK1, CDK2, CDK3, CDK5, and CDK9 . This compound has shown significant potential in the treatment of various cancers, particularly multiple myeloma .

Mechanism of Action

Target of Action

NVP-LCQ195, also known as LCQ-195 or AT9311, is a small molecule heterocyclic inhibitor that primarily targets cyclin-dependent kinases (CDKs), specifically CDK1, CDK2, CDK3, CDK5, and CDK9 . CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, mRNA processing, and the differentiation of nerve cells .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It blocks the activity of CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, as well as CDK5 (both CDK5 p25 and CDK5 p35) with IC50 values of 2 nM, 2 nM, 5 nM, and 1 nM, respectively . This inhibition results in changes in the cell cycle progression and survival of neoplastic cells .

Biochemical Pathways

The inhibition of CDKs by this compound affects various biochemical pathways. It triggers a decrease in the amplitude of transcriptional signatures associated with oncogenesis, drug resistance, and stem cell renewal, including signatures of activation of key transcription factors for MM cells such as myc, HIF-1α, and IRF4 . This leads to a distinct pattern of S-phase arrest, followed by eventual induction of apoptotic cell death .

Pharmacokinetics

It’s worth noting that the compound exhibits dose-dependent anti-mm activity, with ic50 values at or below 05 μM, a pharmacologically relevant concentration .

Result of Action

This compound induces cell cycle arrest and eventual apoptotic cell death of MM cells, even at sub-μmol/l concentrations . It spares non-malignant cells and overcomes the protection conferred to MM cells by stroma or cytokines of the bone marrow milieu . Mechanistic studies reveal that hsp90, B-raf, cyclin D1, and cyclin E2 levels decrease in response to this compound treatment, while caspases- 3, -8, and PARP are cleaved within 16 and 24 hrs of drug treatment .

Action Environment

This compound is able to overcome the protective effects conferred on MM cells by exogenous IL-6 (10ng/mL) or IGF-1 (50ng/mL), as well as by co-culture of MM cells with bone marrow stromal cells (BMSCs) . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of certain cytokines or the cellular environment of the bone marrow.

Preparation Methods

The synthesis of NVP-LCQ195 involves the preparation of a heterocyclic core structure, followed by the introduction of specific functional groups to achieve the desired inhibitory activity. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

NVP-LCQ195 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NVP-LCQ195 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

NVP-LCQ195 is unique in its ability to inhibit multiple cyclin-dependent kinases with high potency. Similar compounds include:

This compound stands out due to its multi-targeted approach, which allows it to overcome resistance mechanisms that may arise with more selective inhibitors .

Biological Activity

NVP-LCQ195, also known as AT9311, is a potent inhibitor of several cyclin-dependent kinases (CDKs), which play crucial roles in regulating the cell cycle and transcription. This compound has garnered attention for its potential therapeutic applications, particularly in hematologic malignancies such as multiple myeloma (MM). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and implications for cancer therapy.

This compound primarily inhibits the activity of CDKs, including CDK1, CDK2, CDK5, CDK3, and CDK9. The compound demonstrates high potency with IC50 values of approximately 1-5 nM against these kinases:

CDK IC50 (nM)
CDK1/cyclin B2
CDK2/cyclin A2
CDK2/cyclin E5
CDK51
CDK3/cyclin E>100
CDK9/cyclin T120

These values indicate that this compound effectively blocks the activity of key regulators involved in cell cycle progression and transcriptional control, which is particularly relevant in cancer cells that exhibit dysregulated proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in multiple myeloma cells while sparing non-malignant cells. For instance:

  • Cell Cycle Analysis : Treatment of MM.1S cells with this compound (2 μM) resulted in an early increase in the S and G2/M phases, followed by a rise in the sub-G1 population indicative of apoptosis after prolonged exposure .
  • Transcription Factor Suppression : The compound was shown to suppress the expression of critical transcription factors such as myc, IRF4, and XBP-1, which are associated with tumor aggressiveness and drug resistance .

Efficacy in Clinical Context

This compound has been evaluated for its therapeutic potential in clinical settings:

  • Multiple Myeloma : In studies involving bortezomib-treated patients, this compound significantly suppressed high expression levels of genes associated with poor prognosis and improved progression-free survival .
  • Selectivity : The compound exhibits selective toxicity towards malignant cells compared to peripheral blood mononuclear cells (PBMCs) from healthy donors. In treated MM cell lines, EC50 values were generally around 1 μM, while PBMCs showed significantly higher resistance .

Case Studies

Several case studies highlight the effectiveness of this compound in treating hematologic malignancies:

  • Study on MM Cell Lines : A comprehensive evaluation across various MM cell lines indicated that most had EC50 values less than 1 μM when treated with this compound for 48 hours. Notably sensitive lines included OPM2 and KMS-12-BM .
  • Impact on Tumor Microenvironment : this compound demonstrated the ability to overcome protective effects conferred by the bone marrow microenvironment, which is often a hurdle in treating MM due to cytokine-mediated survival signals .

Properties

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N5O4S/c1-29(27,28)24-7-5-10(6-8-24)21-17(26)15-13(9-20-23-15)22-16(25)14-11(18)3-2-4-12(14)19/h2-4,9-10H,5-8H2,1H3,(H,20,23)(H,21,26)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUXEBOOTMDSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470112
Record name NVP-LCQ195
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902156-99-4
Record name NVP-LCQ195
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nvp-lcq195
Reactant of Route 2
Reactant of Route 2
Nvp-lcq195
Reactant of Route 3
Reactant of Route 3
Nvp-lcq195
Reactant of Route 4
Nvp-lcq195
Reactant of Route 5
Reactant of Route 5
Nvp-lcq195
Reactant of Route 6
Nvp-lcq195

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.